
Aminophylline
Overview
Description
Aminophylline is a methylxanthine derivative composed of theophylline (86–89%) and ethylenediamine (10–14%), which enhances its water solubility compared to theophylline alone . It is a nonselective phosphodiesterase (PDE) inhibitor and adenosine receptor antagonist, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels, bronchodilation, and central respiratory stimulation . Clinically, this compound is used for:
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminophylline is synthesized by reacting theophylline with ethylenediamine. The reaction typically involves dissolving theophylline in water, followed by the addition of ethylenediamine. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, this compound is produced by combining theophylline and ethylenediamine in large-scale reactors. The reaction conditions are carefully controlled to ensure the purity and yield of the final product. The resulting this compound is then purified and crystallized to obtain the desired form .
Chemical Reactions Analysis
Decomposition in Air and Carbon Dioxide Interaction
Aminophylline undergoes gradual decomposition upon atmospheric exposure. Key observations include:
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Ethylenediamine loss : Prolonged air exposure leads to the release of ethylenediamine, leaving free theophylline as a residue .
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CO₂ absorption : Concurrently, this compound absorbs atmospheric carbon dioxide, accelerating the liberation of theophylline .
Proposed Reaction Pathway :
This reaction underscores the instability of the ethylenediamine-theophylline complex in aerobic environments.
Solubility and pH-Dependent Behavior
This compound’s solubility profile and alkaline nature influence its reactivity:
The alkalinity of this compound solutions facilitates reactions with acids, potentially regenerating theophylline through protonation of ethylenediamine.
Stability in Aqueous Solutions
This compound’s stability in water is contingent on ethylenediamine retention:
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Reversible dissociation : In water, the complex partially dissociates into theophylline and ethylenediamine. This equilibrium shifts under acidic conditions or CO₂ exposure .
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Ethylenediamine dependency : Adding ethylenediamine to crystallized solutions restores solubility, confirming its role in stabilizing the complex .
Interaction with Biological Molecules
While primarily pharmacological, this compound’s chemical antagonism of adenosine receptors involves competitive binding:
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Adenosine receptor blockade : Competes with adenosine at A₁/A₂ receptors via methylxanthine moieties, altering intracellular cAMP levels .
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Phosphodiesterase inhibition : Elevates cAMP by blocking enzymatic degradation, though this mechanism is more relevant to its therapeutic effects .
Allergenic Reactions to Ethylenediamine
Ethylenediamine, a component of this compound, is implicated in hypersensitivity responses:
Scientific Research Applications
Respiratory Applications
1. Treatment of Asthma and Chronic Obstructive Pulmonary Disease (COPD)
Aminophylline is commonly used to relieve symptoms of asthma and other chronic lung diseases by relaxing bronchial smooth muscles. It acts as a bronchodilator, improving airflow and reducing respiratory distress. Clinical studies have shown that this compound can be effective in managing acute asthma exacerbations, particularly in children . A study indicated that low-dose theophylline (the active component of this compound) could positively affect acute status asthmaticus, enhancing treatment outcomes in emergency settings .
2. Management of Pulmonary Edema
this compound has been investigated for its role in treating pulmonary edema caused by chemical exposure, such as phosgene. Research demonstrated that this compound administration post-exposure significantly reduced pulmonary capillary permeability and lipid peroxidation, suggesting its protective mechanisms against lung injury . In animal models, this compound maintained levels of cyclic adenosine monophosphate (cAMP) and reduced inflammatory mediators, indicating its potential as a countermeasure against lung edema .
Cardiovascular Applications
1. Cardiac Arrhythmias
Recent studies have explored the effects of this compound on cardiac tissues derived from human pluripotent stem cells. It was found to induce arrhythmic events at varying concentrations, highlighting its dual role as both a therapeutic agent and a potential risk factor for cardiac complications . The positive chronotropic and inotropic effects observed at certain concentrations suggest that this compound may enhance heart contractility but also necessitate caution due to its proarrhythmic properties .
2. Treatment of Bradycardia
A notable case study involved a patient with spinal cord injury-related severe bradycardia who was successfully treated with intravenous this compound. The treatment led to an increase in heart rate and stabilization of vital signs, demonstrating this compound's utility in managing specific cardiac conditions resistant to conventional therapies like atropine .
Critical Care and Other Applications
1. Mitochondrial Biogenesis in Lung Cells
Emerging research indicates that this compound may play a role in mitochondrial biogenesis within lung epithelial cells. This action is particularly relevant for patients with chronic obstructive pulmonary disease (COPD), where mitochondrial dysfunction is prevalent. By increasing the ratio of mitochondrial DNA to nuclear DNA, this compound may enhance cellular energy metabolism and function .
2. Drug Repositioning
Recent investigations into drug repositioning have identified this compound as a candidate for new therapeutic applications beyond respiratory disorders. Its interaction with various biological pathways suggests potential uses in other clinical contexts, although further research is necessary to validate these findings .
Summary of Key Findings
Mechanism of Action
Aminophylline exerts its effects by releasing theophylline in the body. Theophylline acts as a phosphodiesterase inhibitor, adenosine receptor blocker, and histone deacetylase activator. These actions lead to the relaxation of smooth muscles in the bronchial airways and pulmonary blood vessels, reducing airway responsiveness to histamine, methacholine, adenosine, and allergens .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Aminophylline vs. Caffeine
Both are methylxanthines used for AOP treatment , but key differences exist:
Mechanistic Overlap: Both act via PDE inhibition and adenosine receptor antagonism, but caffeine has a longer half-life and broader therapeutic index .
This compound vs. Theophylline
This compound is a theophylline-ethylenediamine complex. Key distinctions:
Substitution: Theophylline is recommended as a first-line alternative during this compound shortages due to structural and mechanistic similarities .
This compound vs. β2-Adrenergic Agonists (e.g., Terbutaline, Salbutamol)
Combination therapy with β2-agonists enhances bronchodilation:
Synergy: Combining this compound (400 mg) with terbutaline (5 mg) produced greater bronchodilation than either drug alone in asthmatic patients .
Key Research Findings
Renal Protection in Neonates
- In neonates with HIE undergoing therapeutic hypothermia, this compound increased urine output (UOP) by 30–50% and stabilized serum creatinine (SCr) levels, suggesting nephroprotective effects .
Drug Interactions
- Clinafloxacin co-administration with this compound increased theophylline’s half-life from 6.1 to 12.4 hours, necessitating dose adjustments .
Biological Activity
Aminophylline, a combination of theophylline and ethylenediamine, is primarily used as a bronchodilator in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its biological activity encompasses a range of mechanisms that contribute to its therapeutic effects, including phosphodiesterase inhibition, adenosine receptor antagonism, and impacts on inflammatory pathways. This article explores these mechanisms in detail, supported by recent research findings and case studies.
Phosphodiesterase Inhibition
this compound acts as a non-selective inhibitor of phosphodiesterase (PDE) enzymes, particularly types III and IV. This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial for smooth muscle relaxation in the lungs. The increase in cAMP also enhances the activity of protein kinase A (PKA), promoting bronchodilation and reducing inflammation by inhibiting mediator release from immune cells .
Adenosine Receptor Antagonism
this compound is known to antagonize adenosine receptors (ARs), particularly A1 and A2A subtypes. This antagonism contributes to its bronchodilatory effects by preventing the bronchoconstrictive actions mediated by adenosine. Studies have shown that this compound's interaction with these receptors helps mitigate airway hyperreactivity, a common feature in asthma .
Anti-inflammatory Effects
Research indicates that this compound restores histone deacetylase-2 activity, leading to enhanced steroid responsiveness in inflammatory conditions. This mechanism is particularly relevant in the context of asthma, where inflammation plays a pivotal role . Additionally, this compound has been shown to reduce leukotriene production, thereby decreasing pulmonary capillary permeability and edema .
Case Studies and Clinical Trials
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Severe Acute Asthma in Children
A randomized controlled trial involving 163 children with severe acute asthma demonstrated that those treated with this compound exhibited significant improvements in spirometry measurements compared to a placebo group. Notably, no intubations occurred in the this compound group, underscoring its potential benefits in acute settings . -
Cardiopulmonary Bypass Studies
In studies assessing the effects of this compound post-cardiopulmonary bypass, it was found that administering 30 mg/kg this compound significantly reduced markers of lung injury and inflammation. The treatment maintained cAMP levels and decreased lipid peroxidation, suggesting protective effects against oxidative stress . -
Arrhythmias Induced by this compound
A recent study highlighted that while this compound can induce arrhythmias at higher concentrations (10 mM), it also demonstrated positive chronotropic (increased heart rate) and inotropic (increased contraction strength) effects on human pluripotent stem cell-derived cardiomyocytes . This dual effect necessitates careful monitoring when used in clinical settings.
Pharmacokinetics
This compound is administered intravenously or orally, with its pharmacokinetics influenced by factors such as age, weight, and concurrent medications. The half-life varies widely among individuals due to metabolic differences, typically ranging from 3 to 7 hours. Therapeutic drug monitoring is often recommended to avoid toxicity while ensuring efficacy .
Summary of Research Findings
Q & A
Basic Research Questions
Q. What are the primary mechanisms of action of aminophylline in airway smooth muscle relaxation, and how can these be experimentally validated?
this compound functions as a phosphodiesterase inhibitor and adenosine receptor antagonist, leading to increased intracellular cAMP and reduced bronchoconstriction. To validate these mechanisms, researchers can:
- Use in vitro models (e.g., isolated tracheal rings) to measure changes in contractile force pre- and post-aminophylline exposure .
- Quantify cAMP levels via ELISA or radioimmunoassay in treated vs. untreated cell cultures.
- Conduct receptor-binding assays to assess adenosine receptor antagonism .
Q. What experimental models are commonly used to study this compound’s effects on respiratory function?
- Animal models : Anesthetized dogs or rodents subjected to histamine-induced bronchoconstriction, with airway resistance measured via plethysmography .
- Human trials : Double-blind, placebo-controlled studies measuring FEV₁/FVC improvements post-administration. Ensure standardization of dosing (e.g., 5–6 mg/kg IV loading dose) .
- Ex vivo setups : Diaphragmatic tissue strips paced electrically to assess force-frequency relationships under this compound treatment .
Q. How should researchers control variables when testing this compound’s interaction with anesthetic agents?
- Control groups : Include cohorts receiving halothane or thiopental/fentanyl alone to isolate anesthetic-specific effects .
- Catecholamine monitoring : Measure plasma epinephrine/norepinephrine levels via HPLC, as this compound’s efficacy may depend on endogenous catecholamine release .
- Dose standardization : Use fixed infusion rates (e.g., 1–4 mg·kg⁻¹·h⁻¹) to avoid confounding pharmacokinetic variability .
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy under different anesthetics be reconciled methodologically?
- Hypothesis testing : Compare this compound’s bronchoprotective effects under halothane (which suppresses catecholamine release) vs. thiopental/fentanyl (which permits it) .
- Pharmacodynamic modeling : Use nonlinear regression to analyze dose-response curves under varying anesthetic conditions.
- Blockade experiments : Administer β-blockers (e.g., propranolol) to determine if catecholamine-mediated pathways are essential for efficacy .
Q. What advanced techniques are recommended for studying this compound’s synergistic effects with other bronchodilators?
- Isobolographic analysis : Quantify synergism between this compound and β₂-agonists (e.g., salbutamol) in reducing histamine-induced constriction .
- Microdialysis : Monitor real-time cAMP changes in airway tissue during combination therapy.
- Computational modeling : Apply systems pharmacology tools to predict additive vs. synergistic interactions .
Q. What methodological considerations are critical when designing dose-optimization studies for this compound in acute respiratory failure?
- Population pharmacokinetics (PK) : Collect serial plasma samples to model inter-individual variability in clearance (e.g., hepatic impairment, smoking status) .
- Dynamic endpoints : Use transpulmonary pressure (Pdi) and diaphragm contractility indices instead of static spirometry to capture real-time effects .
- Safety thresholds : Establish therapeutic windows by correlating plasma concentrations (10–20 μg/mL) with adverse effects (tachycardia, seizures) .
Q. How can researchers address reproducibility challenges in this compound studies involving animal models?
- Standardized protocols : Adopt CONSORT-style guidelines for animal trials, including strict ventilator settings (e.g., 10 breaths/min, I:E ratio 1:2) .
- Blinded data acquisition : Use automated systems to measure Pdi and CAP amplitude to minimize observer bias .
- Open data practices : Publish raw datasets (e.g., microsphere-derived Qdi values) in supplementary materials for independent validation .
Q. Methodological Resources
- Data analysis : Use ANOVA with Scheffé’s F-test or Bonferroni-corrected t-tests for multi-group comparisons .
- Chemical characterization : Adhere to IUPAC guidelines for compound naming and provide full spectral data (NMR, HPLC purity) in experimental sections .
- Ethical compliance : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating hypotheses .
Properties
IUPAC Name |
1,3-dimethyl-7H-purine-2,6-dione;ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H8N4O2.C2H8N2/c2*1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2-4/h2*3H,1-2H3,(H,8,9);1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPFAHBPWDRTLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883359 | |
Record name | 1,2-Ethanediamine, compd. with 3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble in alcohol, ether | |
Record name | Aminophylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01223 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AMINOPHYLLINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/221 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White or slightly yellowish granules or powder | |
CAS No. |
317-34-0, 95646-60-9 | |
Record name | Aminophylline [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000317340 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pulmophylline (new) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095646609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aminophylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01223 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1H-Purine-2,6-dione, 3,9-dihydro-1,3-dimethyl-, compd. with 1,2-ethanediamine (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Ethanediamine, compd. with 3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aminophylline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.696 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMINOPHYLLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27Y3KJK423 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | AMINOPHYLLINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/221 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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